Apochlorine

Description

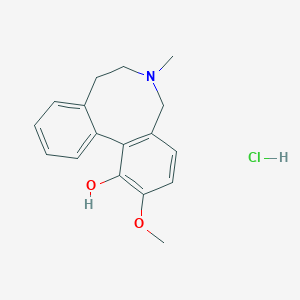

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-9-methyl-9-azoniatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19;/h3-8,19H,9-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVTXMKWQLVGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18126-83-5 (Parent) | |

| Record name | Apogalanthamine, methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024620675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24620-67-5 | |

| Record name | Apogalanthamine, methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024620675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24620-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Classification and Structural Nexus of Apochlorine

Chemotaxonomic Placement within Amaryllidaceae Alkaloid Skeletons

Apochlorine is classified within the broad family of Amaryllidaceae alkaloids, which are a distinctive chemotaxonomic feature of plants belonging to the Amaryllidaceae family (now recognized as the Amaryllidoideae subfamily) wikipedia.orgnih.govyoutube.com. This plant family, encompassing species such as snowdrops, daffodils, and amaryllis, is a rich source of structurally diverse alkaloids wikipedia.orgnih.govwikipedia.org. Amaryllidaceae alkaloids are categorized into numerous structural types, with 42 distinct skeletons identified, although the majority are distributed across 17 major types wikipedia.orglibretexts.orgmsu.edu.

Among these, the galanthamine-type skeleton is particularly prominent. Alkaloids within this group are characterized by a tetracyclic framework, often resulting from a para-ortho' phenolic oxidative coupling of a common precursor, 4'-O-methylnorbelladine vedantu.comrp-photonics.com. Apochlorine, also known by its synonyms Apogalanthamine (B1228850) and Nivalidine, is recognized as a semisynthetic derivative of the natural alkaloid Galanthamine (B1674398) ebi.ac.uklatoxan.com. This derivatization firmly places Apochlorine within the structural and chemotaxonomic context of the galanthamine-type Amaryllidaceae alkaloids.

Structural Relationship to Galanthamine-Type Alkaloids

The structural relationship between Apochlorine and Galanthamine is fundamental to understanding its chemical identity. Galanthamine (C₁₇H₂₁NO₃) possesses a complex tetracyclic structure that includes a benzofuran (B130515) and a benzazepine system nih.govwikipedia.orgpressbooks.pub. Its biosynthesis involves 4'-O-methylnorbelladine as a key intermediate .

Theoretical Stereochemical Configurations and Isomeric Considerations

Galanthamine is a chiral molecule possessing three defined stereocenters pressbooks.pubchemspider.com. The presence of these chiral centers means that Galanthamine can exist as different stereoisomers, including enantiomers and diastereomers, which would exhibit optical activity (the ability to rotate plane-polarized light) wikipedia.orglibretexts.orgpressbooks.pub.

In contrast, Apochlorine (specifically its hydrochloride salt, Apogalanthamine HCl) has been reported to exhibit "No optical activity" latoxan.com. Optical activity is intrinsically linked to molecular chirality; substances are optically active if their molecular structure lacks an internal plane of symmetry, making them non-superimposable on their mirror image wikipedia.orgrp-photonics.comsamaterials.com. The absence of optical activity in Apochlorine, despite its structural relationship to the chiral Galanthamine, is a significant stereochemical consideration.

This lack of optical activity suggests that during the dehydration and rearrangement from Galanthamine to Apochlorine, the chiral centers present in Galanthamine are either eliminated or transformed into an achiral configuration msu.edupressbooks.pub. The formation of the dibenzazocine ring system in Apochlorine, which involves the loss of the hydroxyl group and likely a subsequent rearrangement and formation of unsaturation, leads to a structure that is superimposable on its mirror image, thus rendering it achiral. The absence of R/S notation in the IUPAC naming of Apochlorine also supports its achiral nature latoxan.comuni.lu.

Biosynthetic Hypotheses and Pathways for Amaryllidaceae Alkaloids Relevant to Apochlorine

General Biosynthetic Precursors and Enzymatic Transformations

The foundational building blocks for Amaryllidaceae alkaloids, including those relevant to galanthamine (B1674398), are the aromatic amino acids L-tyrosine and L-phenylalanine. The biosynthesis initiates with the conversion of these primary metabolites into specialized precursors:

L-tyrosine undergoes decarboxylation catalyzed by tyrosine decarboxylase (TYDC) to yield tyramine (B21549).

L-phenylalanine is converted through a series of steps, likely involving the phenylpropanoid pathway, to produce 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). This conversion from phenylalanine involves enzymes such as phenylalanine ammonia (B1221849) lyase (PAL) which forms trans-cinnamic acid, and CYP73A1 which converts it to 4-hydroxycinnamic acid, eventually leading to 3,4-dihydroxybenzaldehyde.

A crucial early step in the pathway involves the condensation of tyramine and 3,4-dihydroxybenzaldehyde. This reaction is catalyzed by enzymes such as norbelladine (B1215549) synthase (NBS) and/or noroxomaritidine/norcraugsodine reductase (NR), forming norbelladine. Subsequently, norbelladine undergoes an O-methylation step, facilitated by norbelladine 4'-O-methyltransferase (N4OMT), to form 4'-O-methylnorbelladine. This methylation is a pivotal enzymatic step that significantly influences the downstream diversification of alkaloids.

Proposed Late-Stage Biosynthetic Steps Leading to Galanthamine-Type Structures

The 4'-O-methylnorbelladine intermediate serves as a critical branch point for the biosynthesis of various Amaryllidaceae alkaloid types, including the galanthamine scaffold. The diversification into different alkaloid skeletons is primarily driven by intramolecular C-C oxidative coupling reactions of 4'-O-methylnorbelladine.

Specifically, the formation of galanthamine-type structures proceeds through a para-ortho' phenol-phenol coupling pathway. These intricate C-C coupling reactions are mediated by cytochrome P450 enzymes, particularly those belonging to the CYP96T family. For instance, studies have shown that enzymes like NpCYP96T1 from Narcissus sp. aff. pseudonarcissus can catalyze the para-ortho' coupling to produce N-demethylnarwedine as a minor product, in addition to its primary para-para' coupling activity. In Leucojum aestivum, enzymes such as LaCYP96T1 and LaCYP96T2 have been identified as the first monocot enzymes capable of catalyzing all three regioselective C-C phenol (B47542) couplings, contributing to diverse products including norgalanthamine, a precursor to galanthamine. Galanthamine itself is characterized as a benzazepine alkaloid derived from norbelladine.

Genetic and Enzymatic Determinants of Alkaloid Diversification

The remarkable structural diversity observed in Amaryllidaceae alkaloids, with over 300 known structures, is largely attributed to the genetic and enzymatic machinery governing their biosynthesis. Key enzymatic determinants driving this diversification include:

Norbelladine 4'-O-methyltransferase (N4OMT): This enzyme plays a crucial role as it catalyzes a critical methylation step, determining the substrates available for subsequent oxidative coupling and thus influencing the downstream alkaloid diversity.

Cytochrome P450 Enzymes (CYP96T family): Members of the CYP96T family are central to the chemical diversification of Amaryllidaceae alkaloids. They catalyze the regioselective intramolecular C-C coupling reactions of 4'-O-methylnorbelladine, leading to distinct core structures such as lycorine (B1675740), haemanthamine, crinine, and galanthamine. The ability of these P450 enzymes to perform different types of phenol couplings (para-para', ortho-para', and para-ortho') is a primary mechanism for generating the vast array of Amaryllidaceae alkaloids.

Recent advancements in genomics and transcriptomics, including the assembly of transcriptomes for Narcissus sp. aff. pseudonarcissus and Lycoris aurea, have significantly aided in the identification and characterization of novel genes and enzymes involved in these complex biosynthetic pathways. These findings highlight the potential for biotechnological applications in producing valuable alkaloids and advancing drug discovery.

Compound Names and PubChem CIDs Relevant to Apochlorine Biosynthesis

The following table lists the chemical compounds mentioned in the context of Amaryllidaceae alkaloid biosynthesis relevant to Apochlorine, along with their corresponding PubChem Compound IDs (CIDs).

Computational and Theoretical Investigations of Apochlorine S Molecular Interactions and Biological Activity

Molecular Docking Analysis of Apochlorine-Target Interactions

Molecular docking is a computational modeling technique that predicts the preferred binding orientation of a ligand, such as Apochlorine, to a receptor (e.g., a protein), aiming to form a stable complex jscimedcentral.com. This method is fundamental in structure-based drug design (SBDD) and is widely utilized for hit identification and lead optimization jscimedcentral.comresearchgate.netschrodinger.com. The primary objective of molecular docking is to achieve an optimized docked conformer of both interacting molecules, resulting in reduced free energy jscimedcentral.com. Docking software generates various potential candidate structures, which are then ranked using a scoring function to estimate the strength and stability of the complexes, such as binding affinity and binding constant jscimedcentral.comschrodinger.com.

Predicted Binding Modes and Conformational States

In molecular docking analyses, the process involves exploring the conformational space of the ligand within the target's binding site to identify the most stable and energetically favorable poses jscimedcentral.comschrodinger.commmsl.cz. These predicted ligand poses, or binding modes, represent the specific three-dimensional orientations and positions of Apochlorine within the receptor's active site. Accurate prediction of these binding modes is crucial for understanding the molecular basis of ligand-target interaction mmsl.cz.

Proteins often exist in multiple conformational states (e.g., apo, or unbound, and holo, or ligand-bound), and these states can significantly influence ligand binding nih.gov. Computational methods aim to predict holo receptor conformations from apo structures, especially for proteins that undergo substantial conformational transitions upon ligand binding nih.govnih.govmpg.dedoaj.org. For instance, some methods can predict ligand binding poses close to the native state even when global backbone RMSDs between apo and holo structures are significant, rendering these methods suitable for blind predictions of protein/ligand complexes involving large conformational changes nih.govmpg.de. This adaptability of proteins and diversity of ligand-bound conformations are critical for effective targeting of allosteric binding sites mdpi.com.

Analysis of Intermolecular Interaction Networks (e.g., Cation-π, Hydrogen Bonding, Hydrophobic Contacts)

Understanding the specific non-covalent interactions formed between Apochlorine and its target is vital for elucidating binding mechanisms and improving ligand design. These interactions include hydrogen bonding, hydrophobic contacts, cation-π interactions, and π-stacking, all recognized as major forces in molecular recognition and drug-receptor interactions biorxiv.orgnih.govnih.gov.

Hydrogen Bonding : These are crucial intermolecular forces that play a key role in stabilizing energetically favorable ligands at the protein interface nih.gov. Molecular docking analyses often highlight specific hydrogen bond donors and acceptors between the ligand and amino acid residues in the binding pocket researchgate.netbioinformation.net.

Hydrophobic Contacts : Hydrophobic interactions are also significant for stabilizing ligands at the binding interface and can substantially increase the binding affinity between target-drug interfaces nih.govunl.edu. Studies indicate that hydrophobic contacts are among the most common interactions in drug-receptor complexes, particularly involving aliphatic carbons in the receptor and aromatic carbons in the ligand biorxiv.org.

Cation-π Interactions : This interaction is recognized as a significant force for molecular recognition, competitive with hydrogen bonds and ion pairs in drug-receptor interactions nih.gov. It involves the attraction between a cation and the electron-rich face of an aromatic π-system nih.gov. These interactions can enhance binding energies and have been reported to contribute significantly to binding processes in biological complexes nih.gov. The interplay between cation-π and hydrogen bonding interactions can also exhibit a strong synergetic effect physchemres.org.

For Apochlorine, a comprehensive molecular docking analysis would identify the specific amino acid residues involved in these interactions, the number and strength of hydrogen bonds, the extent of hydrophobic contacts, and any potential cation-π interactions, thereby mapping out its complete intermolecular interaction network within a target binding site.

Structure-Based Virtual Screening Methodologies Incorporating Apochlorine

Structure-based virtual screening (SBVS) is a computational approach used in early-stage drug discovery to search vast chemical compound libraries for novel bioactive molecules against a specific drug target nih.govfrontiersin.orgscielo.br. SBVS leverages the three-dimensional (3D) structure of the biological target, obtained from experimental techniques like X-ray crystallography or computational modeling nih.govfrontiersin.org. By docking a collection of chemical compounds into the binding site and ranking them based on predicted binding scores, SBVS helps prioritize promising compounds for further experimental evaluation schrodinger.comnih.gov.

Database Generation and Ligand Preparation for Screening

The initial step in SBVS involves preparing the chemical compound library for screening. This includes sourcing ligand structures from various databases and preparing them for docking simulations. Public databases like ZINC, PubChem, and NCI serve as valuable sources for obtaining ligand structures schrodinger.com. Commercial suppliers also offer extensive compound collections nih.gov. Ligand preparation is a critical step, often involving the generation of 3D conformers, the addition of hydrogen atoms, and the assignment of partial charges u-strasbg.fr. For the best results, specific preparation protocols like LigPrep and Epik are recommended to generate appropriate protonation states and 3D conformers for virtual screening schrodinger.comu-strasbg.fr.

Validation Protocols for Docking Accuracy (e.g., BEDROC studies)

Before conducting large-scale virtual screening, the docking protocol must be validated to ensure its accuracy and reliability researchgate.netscielo.br. Common validation techniques include:

Re-docking (Self-docking) : This involves re-docking the co-crystallized ligand back into the active site of its known protein structure and calculating the Root Mean Square Deviation (RMSD) between the re-docked pose and the original co-crystallized pose researchgate.netnih.govresearchgate.net. An RMSD value typically below 2 Å is considered an accurate reproduction of the native binding pose u-strasbg.frnih.govresearchgate.net.

Cross-docking : This method assesses the ability of the docking software to predict the binding pose of a ligand into a different but structurally related protein structure researchgate.netnih.gov.

Ligand Enrichment : This protocol evaluates the ability of the docking method to correctly rank known active compounds higher than inactive (decoy) compounds within a diverse library researchgate.netnih.govnih.gov. Enrichment curves and metrics like BEDROC (Boltzmann-Enhanced Discrimination of Receiver Operating Characteristic) are used to quantify how effectively known binders "enrich" during the screening process nih.gov. A higher enrichment factor indicates a better ability of the protocol to discriminate actives from inactives, thereby reducing the number of compounds that need to be experimentally tested researchgate.netyoutube.com.

These validation steps are crucial for establishing the robustness of a docking protocol for subsequent virtual screening efforts involving compounds like Apochlorine.

Ligand-Based Drug Design Approaches

Ligand-Based Drug Design (LBDD) is an alternative computational strategy employed when the three-dimensional structure of the biological target is unknown or unavailable nih.govnih.govfrontiersin.orgresearchgate.netbiosolveit.de. Instead of relying on the target's structure, LBDD leverages the knowledge derived from existing ligands (molecules known to bind to the target) to infer the features essential for biological activity and to design new drug candidates nih.govnih.govfrontiersin.orgresearchgate.netbiosolveit.de. By comparing and analyzing the chemical and physicochemical properties of known ligands, researchers can predict how similar molecules will interact with the same target biosolveit.de.

The most prominent and widely used tools in LBDD include:

Quantitative Structure-Activity Relationships (QSAR) : QSAR methods establish a correlation between the molecular structure of compounds and their biological activity nih.govnih.govfrontiersin.orgresearchgate.net. The underlying hypothesis is that compounds with similar structural or physicochemical properties tend to exhibit similar activities nih.gov. QSAR models can be used to predict the activity of new, untested compounds and to optimize the activity of lead molecules nih.govnih.gov.

Pharmacophore Modeling : A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response frontiersin.orgresearchgate.net. Pharmacophore models are developed by identifying the common features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) shared among a set of active ligands mmsl.czresearchgate.neteinsteinmed.edu. These models can then be used to screen large databases of compounds, selecting molecules that possess the required features for interaction with the target mmsl.cz. Pharmacophore models can be structure-based (derived from ligand-receptor complexes) or ligand-based (derived from known ligands alone) mmsl.cz.

LBDD approaches are effective in situations where structural information about Apochlorine's biological target is scarce, providing valuable insights into the necessary features for its biological activity and guiding the design of more potent and selective analogs jscimedcentral.comnih.govnih.gov.

Pharmacophore Model Generation from Active Analogues

Pharmacophore modeling is a computational technique used to identify and optimize drug molecules by establishing complex three-dimensional feature arrangements essential for ligand-receptor binding nih.gov. These models are generated by analyzing structure-activity relationships and mapping common structural features of active analogues. A pharmacophore hypothesis can be derived from a series of known active compounds that interact with a specific biological target, often referred to as a ligand-based approach. Alternatively, a structure-based approach can generate pharmacophore models directly from the receptor binding site, even in the absence of known active ligands, by analyzing the protein's interaction potential.

For compounds like Apochlorine, which belongs to the Amaryllidaceae alkaloid class, pharmacophore detection has been employed in in silico screening studies against various targets, such as acetylcholinesterase (AChE) and viral proteins. These models can serve as effective virtual screening filters to enrich compound libraries with potentially active molecules, guiding the design of new compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of compounds and their biological activity. This method aims to predict the activity of unknown compounds and understand how specific structural features contribute to or detract from activity. QSAR models are built by calculating molecular descriptors (e.g., topological, electronic, steric properties) for a dataset of compounds with known activities, and then using statistical methods to correlate these descriptors with the observed activities.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Events

Molecular Dynamics (MD) simulations are advanced computational techniques that study the time-dependent behavior of molecular systems by numerically integrating Newton's equations of motion for all atoms within a virtual environment. This approach provides a dynamic picture of molecular interactions, allowing for the elucidation of conformational changes, protein-ligand recognition, and the pathways of binding or dissociation. Unlike static docking methods, MD simulations capture the flexibility of both the ligand and the target, offering insights into the complex processes governing molecular recognition.

While specific published molecular dynamics simulations focusing solely on the compound Apochlorine were not identified, MD simulations are universally applicable to small molecules interacting with biological targets. If Apochlorine's target protein were identified, MD simulations would be crucial for:

Understanding Ligand-Target Recognition: Simulating the approach and initial interactions of Apochlorine with its target's binding site.

Characterizing Conformational Changes: Observing how both Apochlorine and the target protein adjust their conformations upon binding.

Identifying Key Interactions: Pinpointing crucial hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the Apochlorine-target complex over time.

Elucidating Binding Pathways: Tracing the trajectory of Apochlorine as it enters or exits the binding pocket, revealing transient intermediates and energy barriers.

These simulations, performed under near-physiological conditions, provide detailed atomic-level insights into the dynamic binding events that are critical for biological activity.

Binding Free Energy Calculations and Computational Affinity Prediction

Binding free energy calculations are computational methods used to quantify the strength of interaction between a small molecule, such as Apochlorine, and its target protein. These calculations are vital for predicting the binding affinity, which is a key parameter in drug discovery for assessing compound potency. Methods commonly employed include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods estimate the binding free energy by considering the molecular mechanical energy of the complex and individual components, along with solvation free energies calculated using implicit solvent models.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are alchemical free energy methods considered highly accurate, as they calculate the free energy difference by transforming one state to another (e.g., ligand unbound to bound) along a predefined pathway.

Although explicit binding free energy calculations for Apochlorine have not been detailed in the provided search results, these methodologies are routinely applied to predict the affinity of small molecules to their targets. For Apochlorine, such calculations would involve:

System Setup: Preparing the Apochlorine-target complex, typically obtained from molecular docking or MD simulations, and the unbound states in solvent.

Sampling: Running MD simulations to generate an ensemble of conformations for the bound and unbound states.

Energy Decomposition: Decomposing the total energy into various components (e.g., van der Waals, electrostatic, solvation) to understand the energetic contributions to binding.

Free Energy Estimation: Applying the chosen method (MM/PBSA, FEP, etc.) to calculate the binding free energy (ΔG).

These computational predictions, when validated against experimental data, can significantly accelerate the identification and optimization of compounds with desired binding affinities.

Predictive In Silico ADMET Profiling (Focusing on Methodologies, not specific compound data)

Predictive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic and safety profiles, thereby reducing the high attrition rates in drug development nih.gov. These computational methods offer a cost-effective and rapid alternative to traditional in vitro and in vivo experiments nih.gov. The focus of in silico ADMET profiling is on methodologies that predict these properties from a compound's chemical structure.

Key methodologies in predictive in silico ADMET profiling include:

Pharmacokinetics Prediction: This involves assessing parameters such as oral bioavailability, blood-brain barrier (BBB) penetration, and metabolic stability. Molecular descriptors like molecular weight, lipophilicity (LogP), hydrogen bond donors/acceptors, and polar surface area are used to evaluate adherence to "drug-likeness" rules, such as Lipinski's Rule of Five, which suggests properties for orally active drugs. Tools like SwissADME and pkCSM are commonly used for these predictions.

Metabolism Prediction: In silico models predict the sites of metabolism, often mediated by cytochrome P450 enzymes, and the metabolic stability of a compound.

Excretion Prediction: Methods predict how a compound will be eliminated from the body, primarily through renal or hepatic routes.

Toxicity Prediction: This is a crucial aspect, aiming to identify potential adverse effects. In silico tools predict various toxicity endpoints, including hepatotoxicity, cardiotoxicity (e.g., hERG inhibition, which can lead to fatal heart conditions), mutagenicity, and carcinogenicity. The Prediction of Activity Spectra for Substances (PASS) database is one such tool that can estimate probable biological activity and toxicity profiles. Machine learning and artificial intelligence (AI) approaches are increasingly employed to develop robust predictive models for ADMET properties, leveraging large datasets of known compounds.

These methodologies help guide the design of new compounds, including potential derivatives of Apochlorine, with more favorable ADMET properties, minimizing late-stage failures and accelerating the drug development process nih.gov.

Mechanistic Elucidation of Apochlorine S Predicted Biological Activities

Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) is a crucial enzyme in cholinergic neurotransmission, responsible for the hydrolysis of acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease mdpi.compeerj.com. Apochlorine, a galanthamine-type alkaloid, has been predicted to interact with human AChE (hAChE) with a high Glide score in in silico studies, indicating a strong binding affinity researchgate.net.

The catalytic active site (CAS) of AChE is a deep and narrow gorge where the hydrolysis of acetylcholine occurs, involving a catalytic triad (B1167595) of serine, histidine, and glutamate (B1630785) residues mdpi.comencyclopedia.pub. In silico analyses suggest that compounds interacting with AChE's active site form stable complexes pensoft.net. While specific detailed interactions of Apochlorine with individual residues within the CAS are not extensively detailed in broad searches, its predicted high binding affinity suggests engagement with this critical region. For example, inhibitors are known to interact with aromatic residues and form hydrogen bonds within the catalytic site mdpi.comfrontiersin.org. The binding of a ligand to the active site can stabilize the catalytic triad and enhance the interaction between the esteratic sub-site and the anionic sub-site, thereby affecting substrate binding mdpi.com.

The peripheral anionic site (PAS) of AChE is located at the entry of the active center gorge and plays a significant role in modulating enzyme function and binding mdpi.comnih.gov. It encompasses overlapping binding sites for allosteric activators and inhibitors and is composed of various aromatic amino acid residues encyclopedia.pubmdpi.comnih.gov. In silico studies on other AChE inhibitors have shown interactions with residues near the peripheral anionic site, such as Tyr72 and Tyr286 pensoft.net. The PAS is implicated in the aggregation of amyloid-β peptides, a process relevant to Alzheimer's disease mdpi.com. Therefore, interactions at the PAS by compounds like Apochlorine could influence not only enzyme activity but also other non-catalytic functions of AChE.

Allosteric modulation involves binding at a site distinct from the active site, leading to a conformational change that affects enzyme activity peerj.comnih.gov. While direct evidence for Apochlorine's explicit allosteric modulation is limited in the general search results, the dual engagement with both CAS and PAS, as seen with other AChE inhibitors, can lead to allosteric effects nih.govnih.gov. This type of interaction could alter the enzyme's kinetic properties or its interaction with other proteins, offering a multifaceted approach to inhibition nih.gov.

Engagement with the Peripheral Anionic Site (PAS)

In Silico Exploration of Interactions with Other Protein Targets

Beyond AChE, computational methods have been employed to explore Apochlorine's hypothetical interactions with other significant protein targets, indicating broader potential biological activities researchgate.net.

In silico studies have explored Apochlorine's potential to modulate various viral enzymes, suggesting its possible antiviral properties.

HIV-1 Protease (HIV-1 PR): This enzyme is crucial for the replication of the Human Immunodeficiency Virus type 1. While general searches for Apochlorine's direct interaction with HIV-1 PR were not conclusive, molecular docking studies on Amaryllidaceae alkaloids (the class Apochlorine belongs to) have identified compounds with significant activity against HIV-1 PR researchgate.net. This suggests a theoretical basis for Apochlorine's potential in this area.

HIV-1 Reverse Transcriptase (HIV-1 RT): HIV-1 RT is another key enzyme in HIV replication, responsible for converting viral RNA into DNA. Similar to HIV-1 PR, studies on related alkaloids have shown strong predicted binding interactions with HIV-1 RT researchgate.net.

Influenza Neuraminidase (Influenza NA): Influenza Neuraminidase is a viral enzyme vital for the release of new viral particles from infected cells izsvenezie.com. Inhibitors of this enzyme are a primary class of anti-influenza drugs nih.govmdpi.com. In silico investigations, including those on Amaryllidaceae alkaloids, have identified compounds with predicted inhibitory activity against Influenza NA researchgate.net. Such compounds can interact with the enzyme's active site, thereby preventing viral replication mdpi.com.

Table 1: Predicted In Silico Binding Affinities of Amaryllidaceae Alkaloids (including Galanthamine-type) to Viral Enzymes researchgate.net

| Viral Enzyme | Alkaloid Type (Example) | Predicted Glide Score (kcal/mol) | Key Interactions |

| HIV-1 PR | Lycorine-type | High binding affinity | Not specified in general searches |

| HIV-1 RT | Crinane alkaloid | -12.69 | Two hydrogen bonds with Lys101, hydrophobic interactions |

| Influenza NA | Lycorine-type | Significant activity | Not specified in general searches |

Note: Specific Glide scores for Apochlorine against these viral targets were not explicitly found in broad searches, but its classification as a Galanthamine-type alkaloid in a study that explores this class of compounds implies a similar potential researchgate.net.

In silico approaches have also projected Apochlorine's potential involvement with targets relevant to cancer progression.

HDAC2 (Histone Deacetylase 2): HDAC2 plays a critical role in epigenetic gene expression regulation and has been implicated in various cancers and neurodegenerative disorders nih.govatlasgeneticsoncology.org. Overexpression of HDAC2 is associated with increased cell proliferation and poor prognosis in several cancers atlasgeneticsoncology.org. In silico screening studies, including those on alkaloid compounds, have identified potential HDAC2 inhibitors researchgate.netals-journal.com. These inhibitors are predicted to interact with the active site residues of HDAC2 als-journal.com.

Aurora Kinase A (Aurora Kinase A): Aurora Kinase A (AURKA) is a serine/threonine kinase that is frequently overexpressed or amplified in various cancers and plays a pivotal role in cell division nih.govdergipark.org.tr. Inhibition of AURKA is a promising strategy in cancer therapy nih.gov. Studies on Amaryllidaceae alkaloids have shown some types to dominate hit lists against Aurora Kinase A, indicating a hypothetical interaction researchgate.net. AURKA inhibitors typically target the ATP-binding site of the kinase nih.gov.

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a receptor tyrosine kinase that is crucial for angiogenesis and tumor development frontiersin.orgnih.gov. Inhibiting VEGFR2 kinase activity is a strategy to impair angiogenesis and slow tumor growth frontiersin.orgmdpi.com. In silico methods have been used to identify and design potent VEGFR2 inhibitors that interact with its ATP-binding site frontiersin.orgmdpi.com. Amaryllidaceae alkaloids, including those structurally related to Apochlorine, have been found to show hypothetical interactions with VEGFR2 researchgate.net.

Table 2: Hypothetical In Silico Interactions of Amaryllidaceae Alkaloids (including Galanthamine-type) with Cancer-Related Targets researchgate.net

| Cancer-Related Target | Alkaloid Type (Example) | Predicted Interaction Pattern | Mechanism/Site of Action |

| HDAC2 | Belladine-type | Highest number of hits | Interactions with active site residues |

| Aurora Kinase A | Lycorine-type, Narciclasine-type | Dominated hit lists | Likely ATP-binding site |

| VEGFR2 | Lycorine-type, Narciclasine-type | Dominated hit lists | ATP-binding site in catalytic domain |

Note: Specific data for Apochlorine's direct interactions with these cancer targets are not explicitly detailed in broad searches, but its chemical class suggests a potential for such interactions based on the findings for related alkaloids researchgate.net.

Computational Insights into Target Selectivity

Computational methodologies play a pivotal role in modern drug discovery, enabling the prediction of a compound's biological activities and elucidating its target selectivity before extensive experimental validation bio-hpc.eunih.govmdpi.com. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening are widely employed to assess potential interactions between small molecules and biological targets, offering significant insights into their mechanisms of action and selectivity profiles bio-hpc.euresearchgate.netresearchgate.netmdpi.com. These in silico approaches are critical for identifying promising drug candidates and understanding how they selectively bind to specific proteins or enzymes within complex biological systems mdpi.comfedlab.rubiorxiv.org.

Apochlorine, also known as Apogalanthamine (B1228850) HCl, is a semisynthetic derivative of galantamine, a natural alkaloid found in Ungernia Victoris latoxan.comub.edu. Beyond its documented hypotensive and central adrenolytic activities, computational studies have significantly advanced the understanding of Apochlorine's predicted biological activities, particularly its potential as an acetylcholinesterase (AChE) inhibitor researchgate.netlatoxan.comub.edu.

Detailed research findings from ligand-based drug design and structure-based virtual screening efforts have identified Apochlorine among a group of Amaryllidaceae alkaloids with reported inhibitory activity against AChE researchgate.netub.edu. A study involving the ligand-based drug design of Amaryllidaceae alkaloids, which included Apochlorine, utilized molecular docking investigations to predict their inhibitory activity against AChE ub.edu. This research employed Molegro Virtual Docker (MVD) software (version 6.0.1) for the molecular docking analysis ub.edu. Furthermore, an in silico approach implemented structure-based virtual screening using the extra precision (XP) approach of the Glide docking program to rationalize the molecular biological activity of numerous Amaryllidaceae alkaloids, including apogalanthamine (Apochlorine) researchgate.net. These computational methods allowed for the prediction of Apochlorine's binding mode within the active site of human AChE (hAChE), providing mechanistic insights into its predicted inhibitory function researchgate.net.

The application of molecular docking provided critical information on how Apochlorine might interact with the AChE enzyme, offering a computational basis for its observed and predicted biological effects. By predicting binding affinities and identifying key interacting residues, in silico studies help to rationalize the selectivity of compounds for their targets researchgate.netmdpi.comfedlab.ru. In the context of Apochlorine, these computational insights are crucial for understanding its potential as an AChE inhibitor and its preferential binding to this specific enzyme, which is a significant target in neurological conditions researchgate.netub.edu.

The following table summarizes key computational insights and predicted biological activity for Apochlorine:

| Property | Detail |

| Predicted Activity | Acetylcholinesterase (AChE) inhibition |

| Computational Method 1 | Ligand-based drug design |

| Computational Method 2 | Structure-based virtual screening (e.g., Glide docking, Molegro Virtual Docker) researchgate.netub.edu |

| Target Elucidated | Human Acetylcholinesterase (hAChE) researchgate.net |

| Insight Provided | Prediction of binding modes and interactions within the AChE active site, indicating target selectivity researchgate.net |

Future Research Trajectories and Implications for Chemical Biology

Identification of Novel Biological Targets for Apochlorine and its Analogues

A critical future direction for Apochlorine research involves the comprehensive identification of its specific biological targets, as well as those of its analogues. Biological targets are biochemical entities, such as receptors, proteins, enzymes, or other biomolecules, to which drugs can bind to elicit a physiological response wellcome.orgnih.gov. Historically, natural products have been vital sources of molecules for probing biological functions, and understanding their precise mechanisms of action necessitates identifying their molecular targets nih.gov.

Future research will likely employ advanced target identification strategies to uncover novel interactions beyond Apochlorine's documented hypotensive and central adrenolytic effects latoxan.com. These strategies include direct biochemical methods, genetic interaction studies, and sophisticated computational inference models nih.gov. Phenotypic screening, which observes the effects of compounds on cells or organisms, can also guide target discovery by revealing new biological activities that can then be traced back to specific molecular interactions. Early and robust target validation is crucial, as it helps demonstrate that modulating a particular target can lead to a clinical benefit and informs future drug discovery efforts wellcome.org.

Development of Advanced Synthetic Strategies for Enhanced Bioactivity

The development of advanced synthetic strategies for Apochlorine and its analogues is paramount for optimizing existing bioactivities and discovering new ones. Synthetic chemistry plays a vital role in creating diverse libraries of compounds, which are then screened for desired biological responses nih.gov. Natural products often possess complex structures, and synthesizing their analogues allows for systematic modification to improve potency, selectivity, and pharmacokinetic properties rsc.org.

Modern synthetic approaches, such as diversity-oriented synthesis (DOS), biology-oriented synthesis (BIOS), analogue-oriented synthesis (AOS), and function-oriented synthesis (FOS), offer pathways to generate novel Apochlorine derivatives rsc.org. These strategies focus on creating structural diversity around the core scaffold of Apochlorine (C17H19NO2) to explore a broader chemical space and identify compounds with enhanced therapeutic profiles uni.lu. For instance, by systematically introducing or modifying functional groups, researchers can aim to optimize Apochlorine's hypotensive and adrenolytic activities or even uncover entirely new pharmacological actions. The goal is to move beyond traditional total synthesis to methods that more efficiently yield bioactive molecules and provide valuable structure-activity relationship (SAR) information rsc.org.

Integration of Artificial Intelligence and Machine Learning in Apochlorine Discovery

In the context of Apochlorine, AI/ML can be deployed in several key areas:

Virtual Screening and Target Prediction: AI algorithms can rapidly screen vast chemical libraries to predict potential novel biological targets for Apochlorine and its analogues, or to identify new compounds with similar predicted activities nih.govmednexus.org.

Property Prediction and Optimization: Machine learning models can predict crucial physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity of Apochlorine analogues, accelerating the design of more drug-like compounds nih.gov.

Synthetic Route Design: AI can assist in designing optimized and efficient synthetic pathways for Apochlorine and its derivatives, considering factors such as reagent availability, reaction conditions, and yield nih.gov.

Drug Repurposing: AI can analyze existing data to identify new therapeutic indications for Apochlorine, leveraging its known biological activities in different disease contexts mednexus.org. This integration will allow for faster identification of promising candidates and more efficient progression through the discovery pipeline roche.comaqemia.comdrughunter.com.

Role in Unraveling Complex Biological Pathways and Disease Mechanisms

Apochlorine, as a bioactive small molecule, has the potential to serve as a valuable chemical probe for unraveling complex biological pathways and understanding underlying disease mechanisms. By selectively modulating specific biological targets or pathways, compounds like Apochlorine can provide insights into their physiological and pathological roles nih.gov.

Future research could utilize Apochlorine to perturb specific biological systems related to its known adrenolytic or hypotensive activities, enabling a deeper understanding of the pathways governing blood pressure regulation or autonomic nervous system function latoxan.com. Furthermore, if novel targets are identified, Apochlorine and its analogues could be instrumental in elucidating their roles in various diseases. This approach aligns with the broader goal of chemical biology to understand intricate biological interplay, including gene-environment interactions and the influence of specific biomolecules on disease onset and progression springernature.comresearchgate.netmdpi.com. By studying the precise effects of Apochlorine at a molecular level, researchers can gain valuable knowledge that contributes to the broader understanding of disease biology and potentially leads to the development of new therapeutic strategies nih.govnih.gov.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing Apochlorine in laboratory settings?

Apochlorine synthesis typically involves chlorination reactions under controlled conditions. Key methodologies include:

- Spectroscopic characterization : Use UV-Vis, NMR (¹H/¹³C), and FT-IR to confirm structural integrity. For novel derivatives, high-resolution mass spectrometry (HRMS) is critical .

- Purity assessment : Employ HPLC with a C18 column and diode-array detection, optimizing mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .

- Safety protocols : Conduct reactions in fume hoods with inert gas purging, as chlorinating agents (e.g., Cl₂, SOCl₂) are hazardous .

Advanced: How can researchers resolve contradictions in reported biological activities of Apochlorine across studies?

Contradictions often arise from variability in experimental design or environmental factors. Methodological solutions include:

- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like dosage, cell lines, and exposure duration .

- Reproducibility frameworks : Adopt NIH guidelines for preclinical research, standardizing assay conditions (e.g., pH, temperature) and including positive/negative controls .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in synthetic yields .

Basic: What are the primary applications of Apochlorine in current chemical research?

Apochlorine is primarily studied for:

- Catalytic intermediates : Facilitating asymmetric synthesis in organocatalysis, particularly in C–Cl bond formation .

- Biochemical probes : Tagging biomolecules (e.g., proteins) via chlorination for tracking cellular uptake .

- Environmental chemistry : Degrading persistent pollutants through chlorine radical-mediated oxidation .

Advanced: How should researchers design a study to investigate Apochlorine’s mechanism of action in enzymatic inhibition?

A robust design requires:

- Hypothesis-driven assays : Use enzyme kinetics (Michaelis-Menten plots) to measure inhibition constants (Ki) under varying substrate concentrations .

- Molecular docking : Pair experimental data with computational models (e.g., AutoDock Vina) to predict binding sites and validate via site-directed mutagenesis .

- Cross-disciplinary validation : Collaborate with structural biologists for cryo-EM or X-ray crystallography to visualize enzyme-ligand interactions .

Basic: What are the critical parameters for optimizing Apochlorine synthesis to maximize yield?

Key parameters include:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of substrate to chlorinating agent to minimize side reactions .

- Temperature control : Reactions often require −10°C to 25°C ranges to prevent thermal degradation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require post-reaction purification via column chromatography .

Advanced: How can researchers address ethical and safety challenges in Apochlorine studies involving animal models?

Ethical compliance involves:

- IACUC protocols : Justify animal use via the 3Rs (Replacement, Reduction, Refinement) and document anesthesia/analgesia methods .

- Toxicity screening : Conduct acute toxicity assays (OECD 423) before longitudinal studies, monitoring biomarkers like serum creatinine and liver enzymes .

- Data transparency : Publish negative results to avoid publication bias and share raw data in repositories like Figshare .

Basic: Which databases and literature sources are authoritative for Apochlorine research?

Prioritize:

- Primary literature : PubMed, SciFinder, and ACS Publications for peer-reviewed synthetic protocols .

- Toxicological data : ATSDR’s Toxicological Profiles for hazard assessments .

- Crystallographic databases : Cambridge Structural Database (CSD) for bond-length/angle comparisons .

Advanced: What strategies improve the reproducibility of Apochlorine-based assays in multi-lab collaborations?

Strategies include:

- Standard Operating Procedures (SOPs) : Detail instrument calibration (e.g., NMR shimming) and reagent batch documentation .

- Blinded analysis : Use third-party statisticians to analyze data, reducing confirmation bias .

- Inter-lab validation : Circulate reference samples between labs to harmonize results, reporting %CV for critical measurements .

Basic: How do researchers differentiate Apochlorine from structurally similar chlorinated compounds?

Use:

- Chromatographic separation : GC-MS with electron-capture detection (ECD) for high sensitivity to chlorine isotopes .

- Isotopic labeling : Synthesize deuterated analogs and compare fragmentation patterns in MS/MS .

Advanced: How can machine learning enhance predictive modeling of Apochlorine’s environmental persistence?

Approaches involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.